molecular formula C9H6O3S2 B2445988 Methyl 5-formylthieno[2,3-b]thiophene-2-carboxylate CAS No. 2219374-17-9

Methyl 5-formylthieno[2,3-b]thiophene-2-carboxylate

Cat. No.: B2445988
CAS No.: 2219374-17-9
M. Wt: 226.26
InChI Key: SEFQAJRTEAPXKV-UHFFFAOYSA-N
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Description

Methyl 5-formylthieno[2,3-b]thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene ring fused with a thieno[2,3-b]thiophene structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-formylthieno[2,3-b]thiophene-2-carboxylate typically involves the condensation of appropriate thiophene derivatives. One common method includes the reaction of 5-formylthiophene-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid to yield the esterified product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effective and high-yield processes.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-formylthieno[2,3-b]thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Methyl 5-carboxythieno[2,3-b]thiophene-2-carboxylate.

    Reduction: Methyl 5-hydroxymethylthieno[2,3-b]thiophene-2-carboxylate.

    Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 5-formylthieno[2,3-b]thiophene-2-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

  • Methyl thiophene-2-carboxylate
  • 5-Methyl-2-thiophenecarboxaldehyde
  • Thieno[2,3-b]thiophene derivatives

Comparison: Methyl 5-formylthieno[2,3-b]thiophene-2-carboxylate is unique due to the presence of both a formyl group and a carboxylate ester on the fused thiophene ring system. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to its analogs .

Properties

IUPAC Name

methyl 2-formylthieno[2,3-b]thiophene-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O3S2/c1-12-8(11)7-3-5-2-6(4-10)13-9(5)14-7/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEFQAJRTEAPXKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)SC(=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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